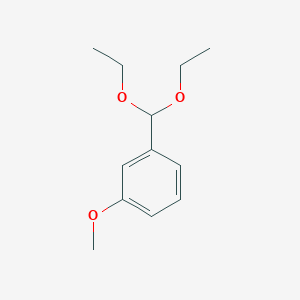

1-(Diethoxymethyl)-3-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-7-6-8-11(9-10)13-3/h6-9,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHAPYCHZUCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Aromatic Diethyl Acetals

Acid-Catalyzed Hydrolysis of Diethyl Acetals

The hydrolysis of acetals to their corresponding aldehydes and alcohols is a fundamental reaction in organic chemistry, often employed as a deprotection step. This transformation is catalyzed by acid and is reversible, with the equilibrium position influenced by the reaction conditions. The generally accepted mechanism for the hydrolysis of most simple acetals is the A-1 mechanism, which involves a rapid, reversible protonation of one of the alkoxy groups, followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields a hemiacetal, which quickly breaks down to the final aldehyde and alcohol products.

The acid-catalyzed hydrolysis of aromatic acetals is characterized by specific kinetic and thermodynamic parameters that define the reaction's rate and extent. The reaction is typically first-order in both the acetal (B89532) and the acid catalyst. osti.gov The rate-determining step is the formation of the oxocarbenium ion, and factors that stabilize this positively charged intermediate will accelerate the reaction. nih.gov

Thermodynamically, the hydrolysis of acetals is often characterized by negative entropies of activation (ΔS‡). For instance, investigations into acetal hydrolysis mechanisms have reported ΔS‡ values such as -9 cal mol⁻¹K⁻¹, which is indicative of a more ordered transition state, consistent with an A-2 mechanism where water is involved in the rate-limiting step. osti.gov However, for many benzaldehyde (B42025) acetals, the A-1 mechanism, involving a unimolecular rate-determining step, is more common. The equilibrium constant for the hydrolysis of benzaldehyde dimethyl acetal, a close analog, has been determined and can be expressed as a function of temperature, highlighting the reversible nature of the reaction. cdnsciencepub.com

Substituents on the aromatic ring have a profound impact on the rate of acid-catalyzed hydrolysis by influencing the stability of the key oxocarbenium ion intermediate. This effect can be quantified using the Hammett equation, log(k/k₀) = ρσ, which relates the rate constant (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).

For the hydrolysis of benzylidene acetals, a large negative ρ value of approximately -4.06 has been reported. nih.gov This indicates that the reaction is highly sensitive to substituent effects and that a significant positive charge develops in the transition state, which is consistent with the formation of a benzylic oxocarbenium ion. nih.gov Electron-donating groups (EDGs), which have negative σ values, stabilize this positive charge and thus accelerate the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the reaction rate.

The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance, particularly when located at the para position (σₚ = -0.27). When at the meta position, as in 1-(diethoxymethyl)-3-methoxybenzene, its electron-donating resonance effect is not directly conjugated with the benzylic carbon, and its inductive electron-withdrawing effect becomes more significant, resulting in a less pronounced rate enhancement compared to the para isomer (σₘ = +0.12). However, it is still considered an activating group compared to hydrogen.

Studies on methoxy-substituted benzylidene acetals demonstrate this effect clearly. The hydrolysis rate increases with the number of electron-donating methoxy groups on the phenyl ring. nih.gov For example, the hydrolysis of the acetal of 4-methoxybenzaldehyde (B44291) is significantly faster than that of unsubstituted benzaldehyde acetal. The acetal of 3,4-dimethoxybenzaldehyde (B141060) hydrolyzes even more rapidly. This trend directly correlates with the ability of the methoxy groups to stabilize the developing positive charge in the transition state.

| Substituent on Phenyl Ring | Hammett Constant (σ) | Relative Rate (k/k₀) |

|---|---|---|

| 4-Nitro (p-NO₂) | +0.78 | ~0.001 |

| 3-Methoxy (m-OCH₃) | +0.12 | ~0.4 |

| Hydrogen (H) | 0.00 | 1 |

| 4-Methoxy (p-OCH₃) | -0.27 | ~32 |

This table presents estimated relative rates based on Hammett correlation data (ρ ≈ -4.06) for illustrative purposes. nih.gov

The solvent system plays a critical role in the hydrolytic stability of acetals. The rate of hydrolysis is influenced by both the polarity of the solvent and its ability to solvate the ions formed during the reaction. The A-1 mechanism involves the formation of an ionic intermediate (the oxocarbenium ion) and a neutral leaving group (ethanol). Therefore, the reaction is generally accelerated in more polar solvents, which can stabilize the charged transition state leading to the oxocarbenium ion.

Studies conducted in mixed solvent systems, such as aqueous dioxane, have shown that the rate of hydrolysis is dependent on the water content. rsc.org The stability of the intermediate cation can become compromised in less aqueous environments, potentially leading to a shift in mechanism towards a more concerted pathway. rsc.org

The presence of micelles or detergents can also significantly alter hydrolysis rates. For example, the acid-catalyzed hydrolysis of substituted benzaldehyde dimethyl acetals is inhibited by cationic surfactants like cetyltrimethylammonium bromide (CTAB) but can be catalyzed by anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS). This is because the acetal substrate can be incorporated into the hydrophobic core of the micelles. In SDS micelles, the local concentration of protons at the micellar surface can be higher than in the bulk solution, leading to rate acceleration. Conversely, in CTAB micelles, the positive surface charge repels protons, inhibiting the reaction.

Transacetalization Reactions

Transacetalization is a reversible reaction in which an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal and release the original alcohol. This process is a valuable synthetic tool for creating different acetals without reverting to the aldehyde, and it is particularly useful for protecting diols and polyols.

This compound can undergo intermolecular transacetalization with other alcohols. When reacted with a diol or polyol, such as glycerol (B35011), under acidic conditions, the reaction typically leads to the formation of cyclic acetals, which are thermodynamically favored.

The reaction of benzaldehyde or its derivatives with glycerol is a well-studied process, often explored in the context of valorizing biodiesel-derived glycerol into valuable fuel additives. mdpi.comnih.gov The reaction yields a mixture of two main products: a five-membered ring (a 1,3-dioxolane (B20135) derivative) and a six-membered ring (a 1,3-dioxane (B1201747) derivative), resulting from the reaction with the 1,2- and 1,3-diol functionalities of glycerol, respectively. nih.gov

The mechanism is analogous to hydrolysis, where the initial acetal is protonated, loses an equivalent of ethanol (B145695) to form the oxocarbenium ion, which is then intercepted by a hydroxyl group from the polyol instead of water. A second, intramolecular transacetalization step then occurs to form the cyclic product. The presence of the electron-donating methoxy group in this compound would be expected to facilitate the formation of the oxocarbenium ion, thus promoting the transacetalization reaction, similar to its effect on hydrolysis. For example, the acetalization of glycerol with anisic aldehyde (p-methoxybenzaldehyde) has been successfully carried out using catalysts like Amberlyst-15. mdpi.com

| Reactant Acetal | Major Products | Ring Size |

|---|---|---|

| This compound | 2-(3-methoxyphenyl)-1,3-dioxolan-4-yl)methanol | 5-membered |

| 2-(3-methoxyphenyl)-1,3-dioxan-5-ol | 6-membered |

Intramolecular transacetalization can occur in molecules that contain both an acetal and a hydroxyl group, positioned appropriately to allow for cyclization. This process is a powerful method for the synthesis of cyclic ethers and other heterocyclic systems. The reaction is driven by the formation of a thermodynamically stable ring, typically five or six-membered.

While specific examples for this compound derivatives are not prevalent, the principle can be illustrated with related systems. For instance, ortho-substituted benzaldehyde derivatives can undergo intramolecular cyclization. A relevant transformation, although not a direct transacetalization, is the photochemical conversion of 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones. This reaction involves an intramolecular hydrogen atom transfer from the aldehyde to the ester, followed by radical recombination to form a five-membered cyclic hemiacetal derivative. mdpi.com This highlights the propensity of suitably substituted aromatic aldehydes and their derivatives to undergo intramolecular cyclization to form stable heterocyclic systems.

In a more direct analogy, if a molecule contained both a diethyl acetal function and a hydroxyl group separated by a suitable tether (e.g., an ortho-hydroxyalkyl substituent on the benzene (B151609) ring), acid catalysis would be expected to promote the formation of the oxocarbenium ion, which would then be trapped by the internal hydroxyl group to form a cyclic acetal, releasing two molecules of ethanol.

Gas-Phase Ionic Transacetalization with Acylium Ions

The gas-phase ion chemistry of this compound, particularly its interaction with acylium ions, provides insights into fundamental transacetalization reactions. While specific studies on the gas-phase reactions of this compound with acylium ions are not extensively documented in the provided search results, the general principles of acetal chemistry and mass spectrometry suggest a likely pathway.

In a mass spectrometer, under chemical ionization conditions, the reaction between this compound and an acylium ion (R-C≡O⁺) would likely proceed through a transacetalization mechanism. The acylium ion, a potent electrophile, would attack one of the ethoxy groups of the acetal. This would lead to the formation of a transient intermediate, which could then fragment in several ways. One probable pathway involves the elimination of a neutral ethyl acyl ether molecule (R-CO-OEt) and the formation of a resonance-stabilized oxocarbenium ion derived from 3-methoxybenzaldehyde (B106831). The stability of this ion would be enhanced by the electron-donating methoxy group on the aromatic ring.

Reactivity at the Aromatic Ring System of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents: the methoxy group (-OCH₃) and the diethoxymethyl group [-CH(OEt)₂].

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Moiety

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. The diethoxymethyl group, while less activating than the methoxy group, is also considered an ortho-, para-director.

Therefore, when this compound undergoes electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions ortho and para to the methoxy group. Given the substitution pattern, the possible products are the 2-, 4-, and 6-substituted isomers. The relative yields of these isomers will depend on steric hindrance and the specific reaction conditions. For example, in Friedel-Crafts acylation, which is sensitive to steric bulk, substitution at the less hindered para position (position 4) would likely be favored. sigmaaldrich.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -CH(OEt)₂ (Diethoxymethyl) | Activating (weak) | Ortho, Para |

Data compiled from general principles of organic chemistry.

Potential for Side-Chain Modification and Rearrangements

The diethoxymethyl group, the side chain of this compound, can undergo various modifications. Under acidic conditions, the acetal can be hydrolyzed back to the corresponding aldehyde, 3-methoxybenzaldehyde. This reaction is a common protecting group strategy in organic synthesis.

Furthermore, the C-H bond of the diethoxymethyl group is benzylic and could potentially be a site for radical halogenation. However, the presence of the electron-rich aromatic ring and the acetal functionality might lead to complex reaction mixtures.

Other Key Reactivity Modes

Beyond the reactions at the acetal and the aromatic ring, this compound exhibits other important modes of reactivity.

Role as an Ethoxymethylating Agent and Formaldehyde (B43269) Equivalent

Under certain conditions, this compound can act as a source of the ethoxymethyl group. The acetal can be considered a protected form of an aldehyde. In the presence of a suitable Lewis acid, it can react with nucleophiles to deliver an ethoxymethyl group.

More significantly, acetals and ketals are often used as synthetic equivalents of carbonyl compounds. In this context, this compound can be viewed as a protected form of 3-methoxybenzaldehyde, which in turn can be considered a formaldehyde equivalent in specific synthetic transformations where the aromatic portion is ultimately cleaved or transformed.

Participation in Multicomponent Reactions (e.g., Petasis Reaction framework)

The Petasis reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While this compound itself is not a direct substrate for the classical Petasis reaction, its corresponding aldehyde, 3-methoxybenzaldehyde, is a suitable carbonyl component.

The in-situ hydrolysis of this compound to 3-methoxybenzaldehyde under the reaction conditions could allow for its participation in a Petasis-type reaction. This would involve the reaction of 3-methoxybenzaldehyde with an amine and a vinyl- or aryl-boronic acid to generate a variety of complex amine products. acs.org The Petasis reaction is known for its broad substrate scope and tolerance of various functional groups, making this a plausible synthetic application. organic-chemistry.orgorganic-chemistry.org

Mechanistic Investigations of Acetal Reactions

Elucidation of Acetalization Reaction Mechanisms

The formation of an acetal (B89532), known as acetalization, is a reversible acid-catalyzed process involving the reaction of an aldehyde or ketone with two equivalents of an alcohol. libretexts.org In the case of 1-(diethoxymethyl)-3-methoxybenzene, this involves the reaction of m-methoxybenzaldehyde with ethanol (B145695) in the presence of an acid catalyst.

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of m-methoxybenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com

Deprotonation: A base (typically another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a hemiacetal. libretexts.org This intermediate is a "half-way" point to the full acetal. youtube.com

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Formation of an oxonium ion: The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. youtube.comchemistrysteps.com This is often the rate-determining step. cdnsciencepub.com

Second nucleophilic attack: A second molecule of ethanol attacks the highly electrophilic carbon of the oxonium ion. youtube.com

Final deprotonation: Removal of the final proton yields the acetal, this compound, and regenerates the acid catalyst. youtube.com

This entire process is an equilibrium, and to favor the formation of the acetal, water is typically removed from the reaction mixture. libretexts.orgyoutube.com

Detailed Mechanisms of Acetal Hydrolysis

The hydrolysis of acetals is the reverse of acetalization and is also acid-catalyzed. chemistrysteps.comyoutube.com For this compound, this reaction regenerates m-methoxybenzaldehyde and two molecules of ethanol. The mechanism provides a rich platform for studying fundamental concepts of physical organic chemistry.

The initial and crucial step in acetal hydrolysis is the protonation of one of the alkoxy oxygen atoms by an acid catalyst. chemistrysteps.com This protonation converts the ethoxy group into a good leaving group, ethanol. The stability of the leaving group is a critical factor influencing the reaction rate. The departure of the leaving group is assisted by the neighboring oxygen atom's lone pair, leading to the formation of a key intermediate. chemistrysteps.com

The hydrolysis of acetals can proceed through different catalytic mechanisms, primarily distinguished as specific acid catalysis (A-1 mechanism) and general acid catalysis.

Specific Acid Catalysis (A-1 Mechanism): In this mechanism, the substrate undergoes a rapid, reversible protonation by the hydronium ion (in aqueous solutions) prior to the rate-determining step. chemistnotes.com The rate of the reaction is therefore dependent on the concentration of the protonated acetal, which in turn is dependent on the pH of the solution, but not on the concentration of other acids (buffer components) present. chemistnotes.comyoutube.com The rate-determining step is the unimolecular decomposition of the protonated acetal to form the oxonium ion and an alcohol molecule. acs.org This mechanism is typical for the hydrolysis of simple acetals, including many substituted benzaldehyde (B42025) diethyl acetals. acs.org

General Acid Catalysis: In contrast, general acid catalysis involves the transfer of a proton from any available acid (not just the hydronium ion) in the rate-determining step. youtube.comquora.com Therefore, the reaction rate depends on the concentration of each of the acids present in the solution. youtube.com This type of catalysis is often observed in the hydrolysis of acetals with certain structural features, such as those with strongly electron-withdrawing groups in the leaving group, or those with significant steric strain in the ground state. acs.org For instance, the hydrolysis of substituted benzaldehyde di-tert-butyl acetals exhibits pronounced general acid catalysis, which is attributed to the relief of steric strain in the transition state. acs.org

The distinction between these mechanisms can be made experimentally. A reaction subject to general acid catalysis will show an increase in rate with an increasing concentration of the buffer at a constant pH, whereas a specific acid-catalyzed reaction will not. youtube.com Furthermore, solvent isotope effects can be indicative. The A-1 mechanism often shows a solvent isotope effect (kH₂O/kD₂O) close to or slightly less than 1, while general acid catalysis typically exhibits a larger isotope effect. rsc.org

For the hydrolysis of substituted benzaldehyde methyl phenyl acetals, general-acid catalysis has been confirmed, with a Brønsted α-value of 0.60, indicating a significant degree of proton transfer in the transition state. rsc.org The hydrolysis of benzaldehyde diphenyl acetal is also general-acid catalyzed. rsc.org

Mechanistic Aspects of Transacetalization Processes

Transacetalization is a process where an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. This reaction proceeds through a mechanism similar to hydrolysis, involving the formation of the key oxonium ion intermediate. Instead of being trapped by water, the oxonium ion is intercepted by a different alcohol molecule.

This process is an equilibrium, and the position of the equilibrium can be controlled by the relative concentrations of the alcohols and by removing one of the products from the reaction mixture. Transacetalization is a valuable synthetic tool for changing the protecting group on a carbonyl compound or for the synthesis of cyclic acetals from acyclic ones. For aromatic acetals like this compound, reaction with a diol such as ethylene (B1197577) glycol would lead to the formation of the corresponding cyclic acetal. The mechanism involves the initial acid-catalyzed loss of one ethanol molecule to form the oxonium ion, which is then captured by the diol. An intramolecular cyclization follows to yield the more stable cyclic acetal.

Kinetic Studies and Transition State Analysis of Acetal Interconversions

Kinetic studies provide invaluable quantitative data for understanding the mechanisms of acetal reactions. For the hydrolysis of substituted benzaldehyde diethyl acetals, the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. acs.org

A Hammett plot, which correlates the logarithm of the reaction rate constant with the substituent constant (σ), can reveal information about the charge distribution in the transition state. For the hydrolysis of a series of substituted benzaldehyde diethyl acetals, a negative ρ (rho) value is observed, indicating that electron-donating groups accelerate the reaction. acs.org This is consistent with the development of positive charge at the benzylic carbon in the oxonium ion intermediate, which is stabilized by electron-donating substituents like the methoxy (B1213986) group in this compound.

The table below presents kinetic data for the hydrolysis of substituted benzaldehyde acetals, which helps in understanding the electronic effects on the transition state.

| Substituent (X) in X-C₆H₄CH(OC₂H₅)₂ | Relative Rate of Hydrolysis | Hammett Substituent Constant (σ) |

| p-OCH₃ | 7.9 | -0.27 |

| p-CH₃ | 2.1 | -0.17 |

| H | 1.0 | 0.00 |

| m-OCH₃ | 1.1 | +0.12 |

| p-Cl | 0.4 | +0.23 |

| m-NO₂ | 0.06 | +0.71 |

Data adapted from studies on substituted benzaldehyde diethyl acetals. The rates are relative to the unsubstituted compound.

The data clearly shows that electron-donating groups (e.g., p-OCH₃, p-CH₃) increase the rate of hydrolysis, while electron-withdrawing groups (e.g., p-Cl, m-NO₂) decrease the rate. The m-methoxy substituent in the target compound has a slightly rate-enhancing effect compared to the unsubstituted acetal.

Transition state analysis, often aided by computational chemistry, can provide a more detailed picture of the geometry and electronic structure of the transition state. For acetal hydrolysis proceeding through an A-1 mechanism, the transition state resembles the oxonium ion intermediate. For general acid-catalyzed hydrolysis, the transition state involves a concerted proton transfer from the general acid to the leaving group as the C-O bond breaks. The geometry of this transition state can vary depending on the specific reactants and catalysts involved.

Applications of 1 Diethoxymethyl 3 Methoxybenzene and Diethoxymethyl Substituted Aromatic Acetals in Organic Synthesis

Strategic Utility as Protecting Groups for Carbonyl Functionalities in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. organic-chemistry.org Diethoxymethyl-substituted aromatic acetals, including 1-(diethoxymethyl)-3-methoxybenzene, are frequently employed as protecting groups for carbonyl functionalities (aldehydes and ketones). libretexts.org This strategic application stems from their inherent stability under various reaction conditions and the ability to be selectively removed when desired.

The primary advantage of using these acetals as protecting groups lies in their stability towards basic and nucleophilic reagents. nih.govnih.gov This robustness allows chemists to perform a variety of chemical transformations on other parts of a complex molecule without affecting the masked carbonyl group. organic-chemistry.org The acetal (B89532) linkage is, however, readily cleaved under acidic conditions, regenerating the original carbonyl compound. nih.govnih.gov The mechanism of this acid-catalyzed hydrolysis involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion. Subsequent attack by water and loss of a proton yields the desired carbonyl compound and another molecule of alcohol.

The rate of this deprotection can be fine-tuned by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in this compound, can stabilize the intermediate carboxonium ion, thereby accelerating the hydrolysis rate. nih.gov Conversely, electron-withdrawing groups would destabilize this intermediate and slow down the cleavage process. This tunability provides chemists with a valuable tool for achieving selective deprotection in molecules with multiple protecting groups.

The general stability and cleavage conditions for acetal protecting groups are summarized in the table below:

| Protecting Group | Formation Conditions | Stability | Cleavage Conditions |

| Acetals/Ketals | Carbonyl compound, diol, acid catalyst | Basic conditions, nucleophiles, many oxidizing and reducing agents | Acidic conditions (e.g., aqueous HCl, p-toluenesulfonic acid) libretexts.orgorganic-chemistry.orgorganic-chemistry.org |

| Dithioacetals | Carbonyl compound, dithiol, Lewis acid catalyst | Acidic and basic conditions, most nucleophiles | Heavy metal salts (e.g., HgCl2), oxidizing agents nih.gov |

The selective cleavage of acetals is a cornerstone of their utility. For instance, in a molecule containing both an acetal and a silyl (B83357) ether, the acetal can often be removed with mild acid without affecting the silyl ether, which typically requires fluoride (B91410) ions for cleavage. This orthogonality is a key principle in modern synthetic chemistry, enabling the construction of highly complex molecules with multiple functional groups. organic-chemistry.org

Versatility as Synthetic Building Blocks in Complex Molecule Construction

Beyond their role as protecting groups, diethoxymethyl-substituted aromatic acetals are highly versatile synthetic building blocks, providing access to a wide range of molecular structures.

A primary application of compounds like this compound is their function as a stable and easily handleable precursor to the corresponding aromatic aldehyde. The in situ or controlled generation of the aldehyde functionality under specific reaction conditions allows for its participation in a variety of subsequent transformations. This approach is particularly useful when the free aldehyde is unstable, volatile, or prone to side reactions under the desired reaction conditions.

Diethoxymethyl-substituted aromatic acetals are valuable precursors in the synthesis of various heterocyclic compounds. The aldehyde functionality, unmasked from the acetal, can participate in condensation and cyclization reactions to form these important ring systems.

Pyranones: The synthesis of pyranone derivatives can be achieved through various routes, including the reaction of aldehyde precursors with activated methylene (B1212753) compounds. nih.govresearchgate.net For instance, the aldehyde generated from this compound could react with a β-ketoester in a Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to afford a substituted pyranone.

Triazoles: 1,2,3-Triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science, can be synthesized using precursors derived from acetals. organic-chemistry.orgnih.gov While the direct involvement of this compound in triazole synthesis is less common, related acetals like 2-azidoacetaldehyde (B1338222) diethyl acetal are key building blocks. nih.gov This reagent undergoes Huisgen cycloaddition with alkynes to form 1,2,3-triazole acetaldehyde (B116499) diethyl acetals, which can then be hydrolyzed to the corresponding aldehydes for further functionalization. nih.gov

Chromenones: Chromenones (or coumarins) and their derivatives are another class of heterocyclic compounds accessible from aromatic aldehyde precursors. The Pechmann condensation, for example, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. A variation of this could involve the reaction of an ortho-hydroxy substituted aromatic aldehyde (derived from its acetal) with an active methylene compound to construct the chromenone skeleton. Dimethylformamide acetals have been shown to be useful in the annulation of heterocyclic rings, including chromenones. researchgate.net

The strategic use of diethoxymethyl-substituted aromatic acetals as masked aldehyde functionalities is a recurring theme in the total synthesis of natural products. nih.govresearchgate.net Their stability allows for the execution of multiple synthetic steps before the crucial aldehyde group is revealed for a key bond-forming reaction.

For instance, in the synthesis of a complex polyketide natural product, an aromatic fragment containing a diethoxymethyl acetal can be coupled with another part of the molecule. Later in the synthetic sequence, the acetal can be hydrolyzed to the aldehyde, which can then participate in a stereoselective aldol (B89426) reaction or another carbon-carbon bond-forming reaction to complete the carbon skeleton of the natural product. The synthesis of the natural isocoumarin, thunberginol B, for example, starts from 3,5-dimethoxybenzaldehyde, a close relative of the aldehyde derived from this compound. semanticscholar.org

The incorporation of functional groups into biodegradable polymers like polylactide (PLA) is an active area of research aimed at tailoring their properties for specific applications. Acetal functionalities, including those derived from aromatic acetals, can be integrated into polymer backbones to create functionalized materials with tunable degradation rates and sites for post-polymerization modification. nih.govfigshare.com

For example, a diol containing an acetal moiety can be used as an initiator or comonomer in the ring-opening polymerization of lactide. The resulting polylactide will have acetal units distributed along its chain. The acid-labile nature of these acetal linkages provides a mechanism for accelerated degradation of the polymer in acidic environments. nih.gov Furthermore, if the acetal-containing monomer also bears other functional groups (e.g., an allyl or chloro group), these can be used for subsequent chemical modifications to attach drugs, imaging agents, or other molecules, leading to advanced functional biomaterials. nih.govfigshare.com

Intermediates in the Preparation of Specialty Chemicals and Advanced Materials

The reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of a variety of specialty chemicals and advanced materials. researchgate.net The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, while the acetal group provides a handle for introducing an aldehyde functionality at a specific position. youtube.com

For example, the methoxy group on this compound is an ortho-, para-director for electrophilic aromatic substitution. This allows for the introduction of other substituents onto the aromatic ring with predictable regioselectivity. The resulting polysubstituted aromatic acetals can then be converted to the corresponding aldehydes, which are themselves important building blocks for pharmaceuticals, agrochemicals, and dyes.

Advanced Spectroscopic and Analytical Characterization Techniques for Aromatic Acetals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton Environment and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy of 1-(Diethoxymethyl)-3-methoxybenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The single proton on the acetal (B89532) carbon (the CH of the diethoxymethyl group) is expected to resonate as a singlet around δ 5.4 ppm. The methoxy (B1213986) group protons (OCH₃) will produce a sharp singlet at approximately δ 3.8 ppm. The ethoxy groups of the acetal will show a quartet around δ 3.5 ppm for the methylene (B1212753) protons (OCH₂) and a triplet around δ 1.2 ppm for the methyl protons (CH₃), indicative of their coupling to each other.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.8-7.3 | Multiplet |

| Acetal (CH) | ~5.4 | Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Ethoxy (OCH₂) | ~3.5 | Quartet |

| Ethoxy (CH₃) | ~1.2 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency used.

¹³C NMR Spectroscopy: Carbon Backbone and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The carbon atoms of the benzene ring will appear in the aromatic region, typically between δ 110 and 160 ppm. The acetal carbon is characteristically found downfield, often in the range of δ 100-110 ppm. The methoxy carbon (OCH₃) will have a signal around δ 55 ppm. The carbons of the ethoxy groups will show two distinct signals: one for the methylene carbons (OCH₂) around δ 60-65 ppm and another for the methyl carbons (CH₃) around δ 15 ppm.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~160 |

| Aromatic (C-H) | 110-130 |

| Acetal (CH) | 100-110 |

| Ethoxy (OCH₂) | 60-65 |

| Methoxy (OCH₃) | ~55 |

| Ethoxy (CH₃) | ~15 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. libretexts.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. nih.govyoutube.com For this compound, a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy groups. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. columbia.edu For instance, it would show a cross-peak between the acetal proton signal and the acetal carbon signal, confirming their direct connection. libretexts.orgcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be observed. Strong C-O stretching vibrations for the ether and acetal groups are expected in the region of 1050-1250 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chains will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ region. The absence of a strong C=O stretching band (around 1700 cm⁻¹) from the starting material, 3-methoxybenzaldehyde (B106831), is a key indicator of the successful formation of the acetal and the purity of the product.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O (Ether/Acetal) Stretch | 1050-1250 |

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation of this compound in the mass spectrometer would likely involve the loss of an ethoxy group (-OCH₂CH₃) to form a stable oxonium ion. Further fragmentation could involve the loss of ethylene (B1197577) from this ion. The cleavage of the methoxy group is also a possible fragmentation pathway. iaea.org

Chromatographic Techniques for Purity and Component Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its components if it is part of a mixture.

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile compounds like this compound. By using a suitable column and temperature program, the compound can be separated from impurities or other components of a reaction mixture. The retention time of the compound is a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC) : HPLC can also be employed for the analysis of this aromatic acetal. A reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate the compound from polar impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic acetals like this compound, GC-MS provides critical information on its purity and molecular structure through its characteristic retention time and mass spectrum.

Detailed Research Findings:

The electron impact (EI) mass spectra of acetals are often characterized by the absence or very low abundance of the molecular ion peak due to the high instability of the molecular ion. psu.edu Fragmentation is typically initiated at the acetal group, which is a site of low ionization energy. psu.edu The primary fragmentation pathway involves the cleavage of the C-O bonds of the diethoxymethyl group.

A general GC-MS method for analyzing related compounds involves an oven temperature program starting at a low temperature (e.g., 30-50°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components. nih.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 196 | [M]+ (Molecular Ion) - likely very low abundance or absent |

| 151 | [M - •OCH2CH3]+ |

| 123 | [M - •OCH2CH3 - C2H4]+ |

| 107 | [C7H7O]+ (from cleavage of the methoxybenzene moiety) |

| 77 | [C6H5]+ (Phenyl cation) |

Note: This table is predictive and based on the fragmentation patterns of similar aromatic acetals and ethers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For aromatic acetals, HPLC is particularly useful for purity determination and for monitoring reactions.

Detailed Research Findings:

Specific HPLC methods for this compound are not extensively documented. However, methods developed for similar aromatic compounds can be readily adapted. A reverse-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For the separation of aromatic compounds, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is typically employed. wikipedia.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The methoxy and diethoxymethyl groups of this compound will influence its retention behavior. The detection is commonly achieved using a UV detector, as the benzene ring possesses a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) for methoxy-substituted aromatic compounds is typically in the range of 270-280 nm.

The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The development of a robust HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. For instance, a method for a related compound, 3-hydroxy-4-methoxy benzal acrolein, utilized a methanol-water mobile phase and demonstrated good linearity and sensitivity. wikipedia.org

Table 2: Typical HPLC Parameters for Analysis of Aromatic Acetals

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 275 nm) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Diffraction (XRD) for Solid-State Structural Determination (if applicable)

The applicability of XRD to this compound is contingent on its physical state. As it is typically a liquid at room temperature, single-crystal XRD analysis would require the compound to be crystallized, for instance, at low temperatures. To date, no published crystal structure for this compound has been found in crystallographic databases.

However, XRD has been successfully applied to determine the structures of numerous other aromatic compounds, including derivatives of related aldehydes. researchgate.net For example, the crystal structure of a chalcone (B49325) derivative synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) was confirmed by single-crystal X-ray analysis, revealing an E conformation with respect to the C=C double bond. orientjchem.org Similarly, the absolute configuration of a chiral amide containing an acetal functional group was unambiguously confirmed by X-ray diffraction. acs.org

Should a crystalline form of this compound be obtained, XRD analysis would yield a detailed structural model, confirming the connectivity of the atoms and providing precise geometric parameters. This data would be invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

Other Advanced Spectroscopic and Morphological Characterization Methods (e.g., WAXD, SEM, TEM for related materials science applications)

While this compound is a small molecule, its derivatives or formulations can be incorporated into polymeric materials. In this context, advanced characterization techniques are employed to study the morphology and structure of the resulting materials.

Wide-Angle X-ray Diffraction (WAXD):

WAXD is used to probe the crystalline structure of polymeric materials. wikipedia.orgndhu.edu.tw Unlike single-crystal XRD, WAXD is applied to semi-crystalline or amorphous materials to determine features like the degree of crystallinity, crystallite size, and orientation. malvernpanalytical.com For instance, if this compound were used as a plasticizer or a monomer precursor in a polymer, WAXD could be used to study how its incorporation affects the polymer's crystalline structure. researchgate.net The diffraction pattern of an amorphous polymer shows broad humps, while a semi-crystalline polymer exhibits sharp Bragg peaks superimposed on the amorphous halo. ndhu.edu.tw

Scanning Electron Microscopy (SEM):

SEM is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. pressbooks.pubazom.com It provides detailed three-dimensional-like images of a sample's surface topography. pressbooks.pubazooptics.com In materials science applications involving derivatives of this compound, SEM could be used to examine the surface of a polymer film or the morphology of polymer particles. For example, in a study of copolymers derived from a vanillin (B372448) derivative (structurally related to the precursor of the title compound), SEM was used to study the morphological features of the polymer surface after modification. scirp.org

Transmission Electron Microscopy (TEM):

TEM provides even higher resolution images than SEM and can reveal the internal structure of materials. azooptics.comshahroodut.ac.ir To be analyzed by TEM, samples must be extremely thin to allow electrons to pass through them. shahroodut.ac.ir TEM is particularly useful for visualizing the phase separation in polymer blends, the dispersion of nanoparticles in a polymer matrix, or the internal structure of complex polymer assemblies like vesicles or micelles. acs.org If a polymer derived from a related aromatic acetal were to form nanostructures, TEM would be an essential tool for their characterization. acs.org

Table 3: Application of Advanced Characterization Techniques in Related Materials Science

| Technique | Information Obtained | Example of Application |

| WAXD | Degree of crystallinity, crystallite size, molecular packing | Characterizing the effect of a plasticizer on the crystallinity of a polymer film. ndhu.edu.twresearchgate.net |

| SEM | Surface topography, morphology of particles or films, phase distribution | Imaging the surface of a functionalized polymer. azom.comscirp.org |

| TEM | Internal structure, morphology of nanostructures, dispersion of fillers | Visualizing the internal structure of self-assembled polymer nanoparticles. azooptics.comacs.org |

These advanced techniques, while not all directly applicable to the small molecule itself in its liquid state, are crucial for understanding the structure and properties of materials that may be developed from this compound, highlighting its potential in materials science.

Computational Chemistry Approaches in Acetal Research

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Reaction Mechanism Analysis

Quantum chemical calculations are at the forefront of analyzing the intricate pathways of chemical reactions involving aromatic acetals. Methods such as Ab Initio and Density Functional Theory (DFT) allow for the detailed exploration of reaction mechanisms by mapping the potential energy surface. These calculations can pinpoint the structures and energies of reactants, transition states, intermediates, and products.

For a reaction like the acid-catalyzed hydrolysis of 1-(diethoxymethyl)-3-methoxybenzene, DFT calculations can model the entire sequence of events. This includes the initial protonation of one of the ethoxy groups, the subsequent elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion, and the final nucleophilic attack by water to yield 3-methoxybenzaldehyde (B106831). The energy barriers associated with each step can be calculated, providing a quantitative understanding of the reaction kinetics. The electronic influence of the meta-methoxy group on the stability of the carbocation intermediate can also be precisely quantified through these methods.

Molecular Modeling and Simulation of Transition States and Reaction Intermediates

The transient nature of transition states and reaction intermediates often makes their direct experimental characterization challenging. Molecular modeling and simulations serve as a virtual microscope, enabling the detailed study of these fleeting species. By determining the geometries and energies of transition states, chemists can gain a deeper understanding of the structural and energetic factors that govern a reaction's progress.

In the case of this compound, molecular modeling can provide a three-dimensional representation of the transition state during the formation of the oxocarbenium ion. These models would illustrate the elongation of the carbon-oxygen bond of the departing ethoxy group and the increasing planarity of the benzylic carbon atom. Simulations can also predict the vibrational frequencies of these transient structures, which can be valuable for interpreting experimental spectroscopic data.

Below is a representative data table illustrating the kind of energetic information that can be obtained from such computational studies for the hydrolysis of this compound.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0 |

| Intermediate 1 | Protonated Acetal (B89532) | +4.8 |

| Transition State 1 | Loss of Ethanol | +16.2 |

| Intermediate 2 | Oxocarbenium Ion + Ethanol | +7.5 |

| Transition State 2 | Attack of Water | +13.1 |

| Products | 3-Methoxybenzaldehyde + Ethanol + H₃O⁺ | -9.7 |

This table is for illustrative purposes and represents the type of data generated from computational chemistry studies.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes in Aromatic Acetal Transformations

A significant strength of computational chemistry lies in its predictive power. By analyzing the electronic and steric characteristics of reactants and transition states, it is possible to forecast the outcomes of chemical transformations. For aromatic acetals like this compound, this includes predicting the regioselectivity of reactions on the aromatic ring and the stereoselectivity of reactions involving the acetal functional group.

For instance, in an electrophilic aromatic substitution reaction such as nitration, computational models can determine the most probable site of attack on the benzene (B151609) ring. By calculating the energies of the intermediate sigma complexes for attack at the various positions, the preferred isomeric product can be identified. This allows for a quantitative assessment of the directing effects of both the methoxy (B1213986) and diethoxymethyl substituents.

Conformational Analysis of this compound and Its Derivatives

The three-dimensional arrangement of atoms in a molecule, its conformation, is a key determinant of its physical and chemical properties. Due to the presence of several single bonds with rotational freedom, this compound can exist in numerous conformations.

Computational conformational analysis, often performed through potential energy surface scans, can identify the most stable, low-energy conformations of the molecule. This involves systematically rotating key dihedral angles and calculating the energy at each increment. The orientation of the two ethoxy groups and the methoxy group relative to the benzene ring are the primary factors influencing the conformational preferences of this compound. The most stable conformers are those that minimize steric clashes between these groups. A thorough understanding of the preferred conformations is vital for the interpretation of spectroscopic data and for predicting how the molecule will interact with other chemical species.

The following table provides hypothetical low-energy dihedral angles that might be identified through such an analysis.

| Dihedral Angle | Description | Predicted Low-Energy Values (degrees) |

| C(aryl)-C(acetal)-O-C(ethyl) | Rotation of the first ethoxy group | ~ ±60, 180 |

| C(aryl)-C(acetal)-O-C(ethyl) | Rotation of the second ethoxy group | ~ ±60, 180 |

| C(aryl)-O-C(methyl) | Rotation of the methoxy group | ~ 0, 180 |

This table contains representative data from a typical conformational analysis study.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Catalytic Systems for Acetal (B89532) Synthesis and Transformations

The synthesis and transformation of acetals, including 1-(diethoxymethyl)-3-methoxybenzene, are undergoing a paradigm shift towards greener and more sustainable methodologies. Traditional methods often rely on strong acids or metal-based catalysts, which can be corrosive, toxic, and generate significant waste. rsc.orgacs.org The focus of emerging research is on the development of metal-free, organocatalytic, and biocatalytic systems that offer milder reaction conditions, higher selectivity, and improved environmental profiles. rsc.orgnih.govresearchgate.net

Metal-Free Catalysis: Researchers are exploring a variety of metal-free catalysts for acetalization. nih.gov These include:

Photo-organocatalysis: Utilizing organic dyes like Eosin Y or thioxanthenone under visible light irradiation provides a mild and green route to acetal synthesis. rsc.orgrsc.org This method avoids the need for transition-metal complexes and stoichiometric acids. rsc.org

Aprotic Salts: Pyridinium salts, dialkyltriazolium salts, and imidazolium (B1220033) salts can act as Brønsted acids to promote the chemoselective acetalization of aldehydes. acs.org

Heterogeneous Catalysts: Materials like perchloric acid adsorbed on silica (B1680970) gel and graphitic carbon nitride (g-C3N4) are being investigated as reusable and efficient catalysts for acetal formation. acs.orgorganic-chemistry.org A significant advantage of some of these systems is the ability to perform the reaction without the need to remove water, a common requirement in traditional acetal synthesis. nih.gov

Organocatalysis: Organocatalysis employs small organic molecules to accelerate chemical reactions and represents a major pillar of modern asymmetric catalysis. acs.org In the context of acetal chemistry, organocatalysts can be broadly categorized into Lewis bases, Lewis acids, Brønsted bases, and Brønsted acids. acs.org Chiral Brønsted acids, for instance, are capable of protonating substrates to form ion pairs, enabling enantioselective transformations. acs.org While the direct application of organocatalysis to the synthesis of this compound is an area of ongoing research, the principles have been successfully applied to a wide range of acetalization reactions.

Biocatalysis: Enzymes are nature's catalysts, offering unparalleled selectivity and efficiency under mild conditions. acs.org While the direct enzymatic synthesis of this compound is not yet a mainstream application, the broader field of biocatalysis holds immense promise for acetal chemistry. Lipases, for example, are commercially available enzymes with a broad substrate scope that can be used for enantioselective transformations. acs.org The development of chemoenzymatic strategies, which combine the strengths of biocatalysis and traditional organic synthesis, is a particularly exciting avenue for accessing complex molecules. acs.org

| Catalyst Type | Examples | Advantages |

| Metal-Free | Eosin Y, Thioxanthenone, Pyridinium salts | Mild conditions, reduced toxicity, often reusable |

| Organocatalysis | Chiral Brønsted acids | High enantioselectivity, metal-free |

| Biocatalysis | Lipases | High selectivity, mild conditions, environmentally friendly |

Integration of this compound Chemistry with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing is a significant trend in modern chemical manufacturing, offering numerous advantages in terms of safety, efficiency, and scalability. europa.eu The integration of this compound chemistry with these advanced technologies is a key area of research aimed at developing more robust and scalable synthetic routes.

Flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and exothermic reactions. europa.eu For the synthesis of acetals, flow chemistry can facilitate the use of immobilized catalysts, simplifying purification and enabling catalyst recycling. researchgate.net

The scalable synthesis of acetal-containing compounds has been demonstrated using continuous flow methods. For instance, the synthesis of acetal-containing polyols has been achieved through aldehyde-diol polycondensation using reusable heterogeneous catalysts in a continuous process. tue.nl While specific applications to this compound are still emerging, the successful implementation of flow chemistry for related acetal syntheses and deprotections highlights its potential. researchgate.netresearchgate.net

Key advantages of integrating flow chemistry include:

Enhanced Safety: Better control over reaction conditions, minimizing risks associated with highly reactive intermediates or exothermic processes. europa.eu

Improved Efficiency: Increased throughput and reduced reaction times compared to batch processes.

Scalability: The ability to easily scale up production by running the flow reactor for longer periods.

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and optimization. uc.pt

Exploration of New Synthetic Applications as Building Blocks and Reagents in Advanced Organic Synthesis

This compound and related aromatic acetals are versatile building blocks in organic synthesis. Their utility stems from the acetal functional group, which can serve as a protected aldehyde or be transformed into other valuable functionalities.

One emerging application is in the synthesis of complex heterocyclic scaffolds. For example, bicyclic acetals can be prepared in a single step from allylic alcohols and cyclic enol ethers under photoredox catalysis. nih.gov This method provides access to structurally intriguing molecules that would be difficult to synthesize using traditional methods. nih.gov

Furthermore, the development of novel catalytic systems is expanding the synthetic utility of acetals. For instance, cobalt-catalyzed asymmetric reductive coupling reactions have been developed to synthesize sterically bulky chiral amides, where acetal-containing substrates have proven to be viable. acs.org The ability to incorporate the this compound moiety into complex molecules with high stereocontrol opens up new avenues for the synthesis of biologically active compounds and advanced materials.

Recent research has also focused on the development of new methods for forming N,S-acetals, which are important structural motifs in many natural products and pharmaceuticals. acs.org Chiral phosphoric acid-catalyzed enantioselective additions to cyclic thioimidates provide a route to enantioenriched N,S-acetal-containing compounds. acs.org While not directly involving this compound, these advancements in acetal chemistry showcase the potential for developing new transformations and applications for this class of compounds.

Advanced Computational Studies for Rational Design, Optimization, and Deeper Mechanistic Understanding of Aromatic Acetal Reactions

Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, predicting the outcomes of reactions, and guiding the rational design of new catalysts and processes. clemson.edumdpi.comwiley.com In the context of aromatic acetal chemistry, advanced computational studies are being employed to achieve a deeper understanding of their reactivity and to optimize reaction conditions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and transition states. clemson.edu DFT calculations can be used to:

Elucidate Reaction Mechanisms: By mapping out the potential energy surface of a reaction, researchers can identify key intermediates and transition states, providing a detailed understanding of how the reaction proceeds. acs.org For example, computational studies have been used to investigate the mechanism of iridium(I)-catalyzed double hydroalkoxylation of alkynyl alcohols to form cyclic acetals. acs.org

Rationalize Catalyst Performance: Computational models can help to explain why certain catalysts are more effective than others and can be used to design new catalysts with improved activity and selectivity. mdpi.com

Predict Reaction Outcomes: By calculating the relative energies of different possible products, computational methods can predict the major product of a reaction, aiding in the design of selective synthetic routes.

The integration of computational chemistry with experimental work is a powerful approach for accelerating the discovery and development of new chemical reactions. ucdavis.edu For example, computational screening of potential catalysts can narrow down the number of experiments that need to be performed, saving time and resources. rsc.org As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in the future of aromatic acetal chemistry, enabling the rational design of novel synthetic methodologies with enhanced efficiency and sustainability.

Q & A

Q. Basic

- NMR : ¹H NMR shows distinct signals for the diethoxymethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and methoxy group (δ 3.8 ppm). ¹³C NMR confirms the acetal carbon (δ 100–105 ppm) .

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

- MS : Molecular ion peak at m/z 224 (C₁₂H₁₆O₃) with fragmentation patterns indicating loss of ethoxy groups .

What strategies resolve contradictions in reported biological activities of derivatives?

Advanced

Discrepancies often arise from variations in assay conditions or substituent positioning. For example:

- Solubility : Derivatives with polar groups (e.g., hydroxyl) show higher antibacterial activity in aqueous media, while lipophilic analogs perform better in lipid-rich environments .

- Dose-Response Relationships : Re-evaluate IC₅₀ values across multiple cell lines to account for tissue-specific uptake. Meta-analyses of structure-activity relationships (SAR) can isolate critical functional groups .

How does the diethoxymethyl group influence chemical stability?

Basic

The diethoxymethyl group enhances hydrolytic stability compared to aldehydes but is sensitive to strong acids. Stability studies in buffered solutions (pH 5–9) show degradation <5% over 24 hours, while acidic conditions (pH <3) cleave the acetal within hours . Steric shielding from the ethoxy groups also reduces oxidation rates compared to methoxy analogs .

What is the compound’s role in synthesizing heterocycles, and what mechanistic insights are critical?

Advanced

this compound acts as a masked aldehyde in heterocycle synthesis. For example, in pyrrolo[2,3-d]pyrimidine formation (Step 9 in ):

- Mechanism : Acidic hydrolysis of the diethoxymethyl group releases formaldehyde, which undergoes cyclocondensation with amines.

- Key Considerations : Control hydrolysis kinetics to avoid premature aldehyde release, which can lead to side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.